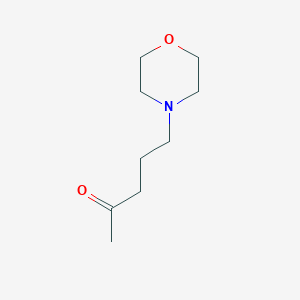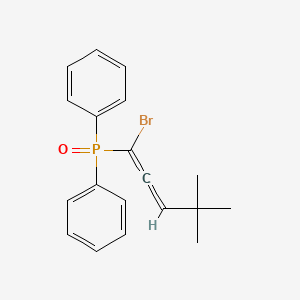
Octyl (octyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:
C8H17OH+CH3COOH→C10H20O2+H2O
This method is favored due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Octyl (octyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .
Mecanismo De Acción
The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Butyl acetate: Used in the production of lacquers and as a solvent.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Uniqueness
Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .
Propiedades
Número CAS |
59417-75-3 |
|---|---|
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clave InChI |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)

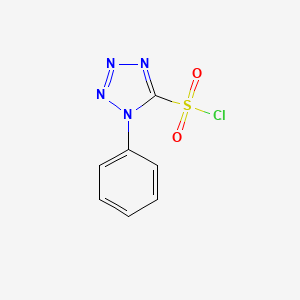


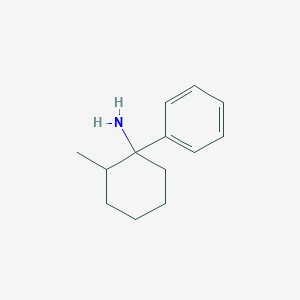
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
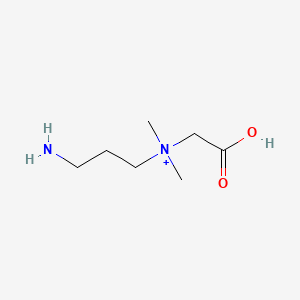
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
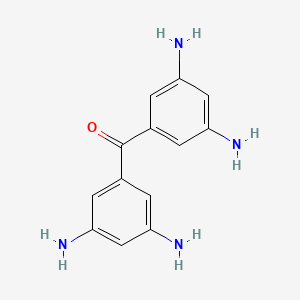
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
